
2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol is a complex organic compound that features a benzodioxin ring system and dichlorophenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol typically involves the condensation of 4H-1,3-benzodioxin-6-ylamine with 4,6-dichlorosalicylaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.
Substitution: The dichlorophenol moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Applications De Recherche Scientifique
2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol involves its interaction with specific molecular targets. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichlorophenol moiety may also interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4H-1,3-benzodioxin-6-yl)-4-chlorophenol
- 2-(4H-1,3-benzodioxin-6-yl)-4,6-dibromophenol
- 2-(4H-1,3-benzodioxin-6-yliminomethyl)-4-chlorophenol
Uniqueness
2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol is unique due to its specific combination of a benzodioxin ring and dichlorophenol moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H11Cl2NO3 |
|---|---|
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol |
InChI |
InChI=1S/C15H11Cl2NO3/c16-11-3-9(15(19)13(17)5-11)6-18-12-1-2-14-10(4-12)7-20-8-21-14/h1-6,19H,7-8H2 |
Clé InChI |
VDRJYIIXTNQGDZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)N=CC3=C(C(=CC(=C3)Cl)Cl)O)OCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)
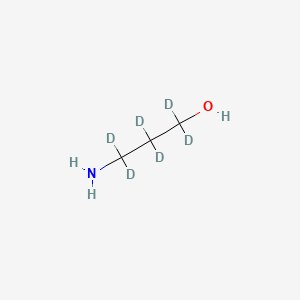
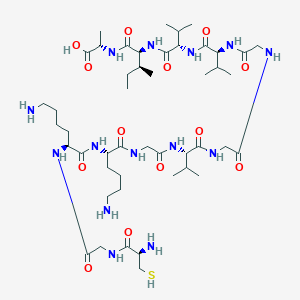
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12396031.png)

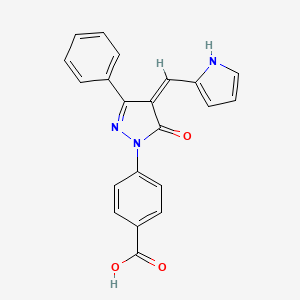
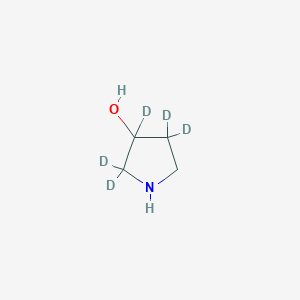
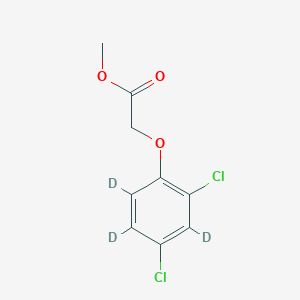
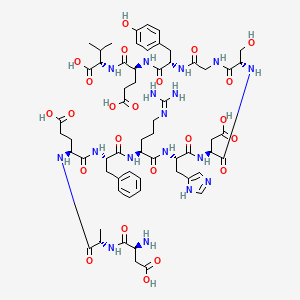
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12396063.png)
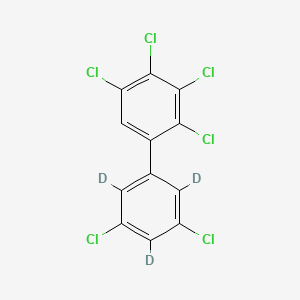
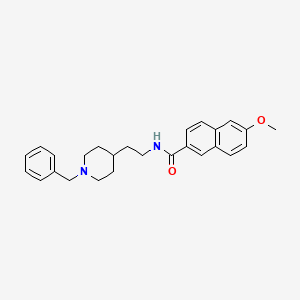
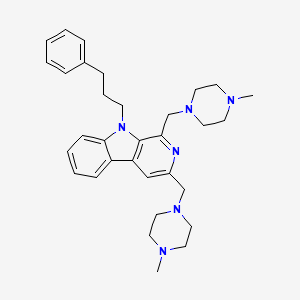
![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12396088.png)
